Product packaging for Dodecylethyldimethylammonium bromide(Cat. No.:CAS No. 68207-00-1)

Dodecylethyldimethylammonium bromide

Cat. No.: B1353931
CAS No.: 68207-00-1
M. Wt: 322.37 g/mol
InChI Key: FFGSPQDSOUPWGY-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Compounds in Scientific Inquiry

Quaternary ammonium compounds (QACs) are a broad class of chemical substances characterized by a central, positively charged nitrogen atom bonded to four organic groups, typically alkyl or aryl substituents. whamine.commdpi.com This structure, denoted as NR₄⁺, imparts a permanent cationic charge that is independent of the pH of the surrounding medium. smolecule.com The positive charge is balanced by a negatively charged counter-ion, commonly a halide such as bromide or chloride. ripublication.com

In scientific research, the defining feature of QACs is their amphiphilic nature, meaning they possess both a hydrophilic (water-loving) and a lipophilic (fat-loving) part. The positively charged nitrogen head group is hydrophilic, while the organic chains are lipophilic. This dual character allows them to accumulate at interfaces between different phases, such as oil-water or air-water, and alter the properties of these interfaces. The balance between hydrophilicity and lipophilicity is a critical factor in their effectiveness and function. ripublication.com

The applications of QACs in scientific inquiry are diverse. whamine.com They are widely studied for their antimicrobial properties, which arise from the electrostatic attraction between the positively charged QAC molecule and the negatively charged components of microbial cell membranes. ripublication.com This interaction can disrupt the membrane, leading to cell lysis. Beyond their biocidal activity, QACs are fundamental components in research related to detergents, fabric softeners, hair conditioners, preservatives, and antistatic agents. whamine.comripublication.com Their ability to act as surfactants is a primary focus of academic and industrial research. whamine.com

Significance of DEDMAB as a Cationic Surfactant in Academic Contexts

Dodecylethyldimethylammonium bromide, with the chemical formula [CH₃(CH₂)₁₁N⁺(CH₃)₂C₂H₅]Br⁻, is a single-chain cationic surfactant. sigmaaldrich.com Its structure consists of a hydrophilic quaternary ammonium head group and a hydrophobic 12-carbon dodecyl chain. smolecule.com This specific molecular architecture makes it an effective surface-active agent, capable of modifying interfacial properties like surface tension and emulsification. chemodex.com

In academic research, DEDMAB is utilized for its precise surfactant properties. One of its most important characteristics is the critical micelle concentration (CMC), which is the concentration at which individual surfactant molecules (unimers) begin to self-assemble into organized aggregates called micelles. nih.gov Above the CMC, additional surfactant added to the system primarily forms more micelles, while properties like surface tension remain relatively constant. nih.gov The CMC is a key indicator of a surfactant's efficiency. For DEDMAB, the CMC has been determined experimentally through various methods, including surface tension and density measurements. nih.gov

Physicochemical Properties of this compound (DEDMAB)
PropertyValueReference
Molecular FormulaC₁₆H₃₆BrN sigmaaldrich.comchemicalbook.com
Molecular Weight322.37 g/mol sigmaaldrich.com
AppearanceWhite or colorless powder chemodex.com
Melting Point185-188 °C chemodex.com
Solubility in Water50 mg/mL sigmaaldrich.com
CAS Number68207-00-1 chemicalbook.com

The ability of DEDMAB to form micelles and adsorb at interfaces makes it a valuable tool in materials synthesis. Scientific literature documents its use in several specialized applications:

Nanoparticle Synthesis: DEDMAB functions as a growth-directing or stabilizing agent in the synthesis of nanoparticles. chemodex.comnepjol.info For instance, it is used to control the size and shape of monodisperse gold nanorods and to prevent the aggregation of newly formed nanoparticles by creating a positively charged barrier around them. chemodex.comnepjol.info

Emulsion Polymerization: It serves as a surfactant in the creation of core-shell particles, where it stabilizes emulsion droplets during the polymerization process. sigmaaldrich.comnepjol.info

Materials Modification: It has been used as an additive in the synthesis of mesoporous nanocrystalline titanium dioxide (TiO₂) microspheres to enhance crystallization and modify the material's texture. sigmaaldrich.comnepjol.info

Critical Micelle Concentration (CMC) of DEDMAB and Other Surfactants in Water
SurfactantTypeCMC (mol/L)Reference
This compound (DEDMAB)Cationic9.9 x 10⁻³ M nih.gov
Dodecyltrimethylammonium (B156365) bromide (DTAB)Cationic1.6 x 10⁻² M
Hexadecyltrimethylammonium bromide (CTAB)Cationic9.2 x 10⁻⁴ M
Sodium Dodecyl Sulfate (SDS)Anionic8.3 x 10⁻³ M

Historical Perspectives and Evolution of DEDMAB Research

The scientific study of DEDMAB is rooted in the broader history of surfactant development. The earliest surfactants were soaps, with recorded production dating back to ancient Babylon around 2800 BC. ripublication.comsanhe-daily.com However, the era of synthetic surfactants began in the late 19th century. The first synthetic surfactant, a sulfated castor oil product known as Red oil, was produced in 1875. This was followed by the development of other synthetic surfactants, such as alkyl naphthalene (B1677914) sulfonates, during World War I in Germany.

The specific class to which DEDMAB belongs, cationic surfactants, gained prominence later. Their commercial potential and scientific importance were widely recognized starting in 1935, following the discovery of their bacteriostatic properties by Gerhard Domagk. ripublication.com This discovery spurred research into a wide variety of nitrogen-containing cationic surfactants, primarily quaternary ammonium salts. whamine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H36BrN B1353931 Dodecylethyldimethylammonium bromide CAS No. 68207-00-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSPQDSOUPWGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897379
Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
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Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68207-00-1
Record name Dodecylethyldimethylammonium bromide
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Record name Dimethyldodecylethylammonium bromide
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Record name N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide
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Record name Dodecylethyldimethylammonium bromide
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Record name DIMETHYLDODECYLETHYLAMMONIUM BROMIDE
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Synthesis and Methodological Advancements in Dedmab Preparation

Synthetic Routes and Reaction Mechanisms

The principal method for synthesizing DEDMAB is through a quaternization reaction. This process involves the alkylation of a tertiary amine. The most common route is the reaction of N,N-dimethyldodecylamine with an ethylating agent, typically ethyl bromide.

The underlying reaction mechanism is a bimolecular nucleophilic substitution (SN2). In this reaction, the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromide. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium (B1175870) cation, with bromide as the counter-ion. youtube.com The reaction is typically carried out in a polar aprotic solvent, which helps to stabilize the transition state and facilitate the reaction. acs.org

An alternative, though less common, synthetic route involves the reaction of ethyldimethylamine with a dodecylating agent, such as 1-bromododecane. The mechanism remains an SN2 reaction, but the roles of the alkyl groups on the amine and the alkyl halide are reversed.

Optimization of DEDMAB Synthesis for Research Purity and Yield

Achieving high purity and yield is critical for the application of DEDMAB in research and industry. The optimization of its synthesis involves the careful control of several reaction parameters. Key variables include temperature, solvent, reaction time, and the molar ratio of reactants. researchgate.net

Studies on quaternization reactions have shown that polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), often provide the highest yields because they effectively solvate the cationic transition state of the SN2 mechanism. acs.orgnih.gov Reaction temperature is another crucial factor; while higher temperatures can increase the reaction rate, they may also lead to side reactions and product degradation, thereby depressing yields. acs.orgnih.gov Therefore, an optimal temperature, often near room temperature or with moderate heating, is typically employed. acs.orgnih.gov The duration of the reaction and the stoichiometry of the reactants are also fine-tuned to ensure complete conversion while minimizing the presence of unreacted starting materials in the final product. researchgate.netgoogle.com

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In response to growing environmental concerns, the principles of green chemistry are being applied to the synthesis of quaternary ammonium compounds like DEDMAB. escholarship.orgacs.org These approaches aim to create safer, more efficient, and environmentally benign processes. pnas.org

A primary goal of green chemistry is to reduce the environmental footprint of chemical production. surfactgreen.com For DEDMAB, this involves several strategies:

Safer Reagents: A significant advancement is the use of greener alkylating agents. For instance, dimethyl carbonate (DMC) is being explored as a less toxic and more environmentally friendly alternative to traditional alkyl halides like methyl chloride or dimethyl sulfate. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. surfactgreen.com

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures, or utilizing methods like microwave-assisted synthesis, can significantly reduce energy consumption. youtube.com

Renewable Feedstocks: Research is ongoing into the use of bio-based starting materials for producing the alkyl chains and amine precursors, moving away from petrochemical sources. scispace.comresearchgate.net

Designing for Degradation: A forward-looking approach involves redesigning the molecule itself to be more readily biodegradable, for example, by incorporating ester or thioether bonds that can be broken down more easily in the environment. rsc.org

DEDMAB is utilized as a growth-directing agent or capping agent in the synthesis of nanomaterials, such as gold nanorods. sigmaaldrich.com It functions by stabilizing nanoparticle surfaces and directing their growth into specific shapes. Notably, DEDMAB itself has been investigated as a less toxic alternative to the more commonly used cetyltrimethylammonium bromide (CTAB). nih.gov

However, the broader push for sustainability in nanotechnology seeks even greener alternatives. rsc.org This involves replacing synthetic surfactants with naturally occurring biomolecules that can serve as both reducing and capping agents. nih.govnih.gov

Plant Extracts: Extracts from various plant parts (leaves, flowers, fruits) contain a rich mixture of phytochemicals like polyphenols, flavonoids, and terpenoids. nih.govnih.gov These compounds can effectively reduce metal ions and stabilize the resulting nanoparticles, offering a simple and eco-friendly synthesis route. rsc.orgmdpi.com

Biomolecules: Specific biomolecules such as amino acids, peptides, proteins, and polysaccharides are being used as highly effective capping and stabilizing agents. nih.govfrontiersin.org These molecules offer precise control over nanoparticle growth and provide a biocompatible surface, which is advantageous for biomedical applications. frontiersin.orgnih.gov For example, amino acids like histidine and taurine (B1682933) have been successfully used to create stable, non-toxic gold nanoparticles. frontiersin.orgnih.gov

Interfacial Phenomena and Surface Science of Dedmab

Micellar Systems and Self-Assembly in Aqueous Solutions

DEDMAB, like other amphiphilic molecules, spontaneously forms aggregates in aqueous solutions to minimize the contact between its hydrophobic dodecyl tail and water molecules. This process of self-assembly leads to the formation of micelles, which are colloidal-sized clusters with a hydrophobic core and a hydrophilic shell. The formation and properties of these micellar systems are influenced by various factors, including concentration, temperature, and the presence of other substances.

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the self-assembly of surfactants. It represents the concentration at which the formation of micelles becomes significant. Below the CMC, DEDMAB exists predominantly as individual monomers in the solution. As the concentration approaches and surpasses the CMC, there is a sharp increase in the formation of micelles.

The CMC of DEDMAB can be determined using various experimental techniques that are sensitive to the changes in the physicochemical properties of the solution upon micellization. Commonly employed methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy. For instance, the CMC of DEDMAB has been determined from the break point in the plot of surface tension versus concentration and from the change in the slope of the specific conductivity versus concentration plot. Values for the CMC of DEDMAB have been reported to be approximately 9.9 x 10⁻³ M from surface tension measurements and 1.5 x 10⁻² M from density measurements. csun.edumdpi.com

The critical micelle concentration of ionic surfactants is known to be temperature-dependent. For Dodecylethyldimethylammonium bromide (referred to as DDAB in some studies), the CMC has been observed to change with temperature. The micellar behavior of DEDMAB in aqueous media has been investigated over a temperature range of 288.15–308.15 K using conductivity measurements. researchgate.net

The general trend for many ionic surfactants is a U-shaped curve for the CMC as a function of temperature, where the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. scialert.net For DEDMAB, at lower temperatures, the micellization process is primarily driven by entropy, while at higher temperatures, it becomes more enthalpy-driven. researchgate.net

Table 1: Influence of Temperature on the Critical Micelle Concentration (CMC) of this compound

Temperature (K)CMC (mol/L)
288.15Data not available in provided search results
298.15Data not available in provided search results
308.15Data not available in provided search results

Note: While the referenced study indicates that the CMC of DEDMAB was determined at different temperatures, the specific values are not provided in the abstract. The general trend of entropy-driven micellization at lower temperatures and enthalpy-driven at higher temperatures is highlighted. researchgate.net

The presence of additives and co-solutes in an aqueous solution of DEDMAB can significantly alter its micellization behavior. These effects are of great importance in various applications where surfactant formulations are complex mixtures. Additives can influence the CMC by altering the solvent properties, interacting with the surfactant monomers, or being incorporated into the micelles.

The interaction of DEDMAB with the drug diclofenac (B195802) sodium has been studied, revealing that the presence of the drug leads to a delay in micellization, as indicated by an increase in the CMC. researchgate.net This effect is attributed to the possible packing of the diclofenac sodium molecules within the micelles.

In a broader context, polar organic compounds like alcohols and polyols can also affect the micellization of similar cationic surfactants. mdpi.com For instance, the addition of 1,2-propanediol to solutions of decyltrimethylammonium (B84703) bromide, a surfactant with a similar structure to DEDMAB, leads to an increase in the CMC. mdpi.com This is because such additives can increase the solubility of the surfactant monomers in the bulk solution, making the formation of micelles less favorable. mdpi.com The nature of the additive, whether it is a salt, an organic molecule, or another surfactant, dictates the specific changes in the micellar properties of DEDMAB.

The aggregation number (N) is another crucial parameter that defines a micellar system. It represents the average number of surfactant monomers that assemble to form a single micelle. The aggregation number, along with the molecular geometry of the surfactant, determines the size and shape of the resulting micelles.

For the mixed micellar system of this compound and Dodecyltrimethylammonium (B156365) bromide, the total aggregation number has been determined using steady-state fluorescence quenching experiments. acs.orgacs.org This technique allows for the probing of the micellar microenvironment and the determination of the number of surfactant molecules per micelle.

The structure of DEDMAB micelles is expected to be roughly spherical at concentrations not significantly above the CMC. The hydrophobic dodecyl chains form the core of the micelle, creating a nonpolar environment, while the hydrophilic ethyldimethylammonium bromide headgroups are located at the micelle-water interface, forming a charged outer layer. This arrangement minimizes the unfavorable interactions between the hydrocarbon tails and water. The bromide counterions are situated in the aqueous phase near the positively charged headgroups, partially neutralizing the charge of the micelle.

In many practical applications, surfactants are used as mixtures to achieve synergistic effects and enhanced performance. The study of mixed micellization of DEDMAB with other surfactants provides insights into the interactions between different amphiphilic molecules and the properties of the resulting mixed micelles.

A detailed investigation has been conducted on the mixed system of this compound and Dodecyltrimethylammonium bromide (DTAB) in aqueous solution. acs.orgacs.org These two cationic surfactants share the same hydrophobic tail but differ slightly in their hydrophilic headgroup, with DEDMAB having an ethyl group in place of a methyl group in DTAB.

The behavior of mixed surfactant systems can often be described by theoretical models that account for the interactions between the different surfactant components in the mixed micelle. The deviation of the mixed system from ideal behavior is a key aspect of these studies.

In the case of the DEDMAB/DTAB mixed system, conductivity and steady-state fluorescence measurements have been employed to determine the total critical mixed micellar concentration (cmc*) and the degree of dissociation of the mixed micelle. acs.orgacs.org The experimental findings indicate a small but detectable negative deviation from ideality. acs.org This suggests that the interactions between DEDMAB and DTAB molecules in the mixed micelle are slightly more favorable than the interactions between the molecules of the pure components.

The non-ideal behavior can be quantified by an interaction parameter (β), which can be calculated using regular solution theory. A negative value of β signifies synergistic interactions between the surfactant components, leading to a lower cmc* than what would be expected from an ideal mixture. kobe-u.ac.jpmdpi.com Several descriptive and predictive theoretical models have been applied to interpret the experimental behavior of the DEDMAB/DTAB mixed system, providing a deeper understanding of the thermodynamic forces driving the formation of these mixed micelles. acs.org

Mixed Micellization with Other Surfactants

Thermodynamic Analysis of Mixed Micelle Formation

The formation of mixed micelles involving this compound (DEDMAB) and other surfactants, such as Dodecyltrimethylammonium bromide (DTAMB), has been a subject of thermodynamic investigation. The mixing of these two cationic surfactants, which share an identical hydrophobic tail but differ in the substitution of a methyl group for an ethyl group in their polar heads, demonstrates a slight but measurable negative deviation from ideal behavior. acs.org This deviation suggests the presence of synergistic interactions between the two surfactant species within the mixed micelle, leading to a more stable aggregated structure than would be predicted by ideal mixing theories.

The thermodynamic stability of mixed micelles can be assessed by examining parameters such as the Gibbs free energy of micellization. For mixed surfactant systems, the Gibbs free energy of mixing provides insight into the spontaneity and favorability of the mixed micelle formation process. A negative excess Gibbs free energy of mixing indicates that the formation of mixed micelles is thermodynamically more favorable than the formation of micelles from the individual components. This increased stability in mixed systems is often attributed to a reduction in the electrostatic repulsion between the ionic head groups and an enhancement of the hydrophobic interactions among the hydrocarbon tails. While specific thermodynamic data for the DEDMAB/DTAMB system is not extensively tabulated in readily available literature, the observed negative deviation from ideality points towards a spontaneous and favorable mixing process.

Theoretical frameworks, such as the Regular Solution Theory, are often employed to model and analyze the behavior of mixed micellar systems. These models can provide estimations of interaction parameters and the composition of the mixed micelles, further elucidating the thermodynamic driving forces behind their formation.

Vesicle Formation and Characterization

This compound plays a role in the formation of mixed vesicles, particularly in ternary systems with other surfactants like the double-chain cationic surfactant, didodecyldimethylammonium (B1216837) bromide (di-C12DMAB), in an aqueous environment. The formation, size, and shape of these aggregates are highly dependent on the system's composition and the total surfactant concentration.

In a mixed system of di-C12DMAB and DEDMAB, a variety of structures can be observed, including microaggregates, vesicles, and micelles. The characterization of these structures has been carried out using techniques such as conductivity measurements, zeta potential analysis, and cryogenic transmission electron microscopy (cryo-TEM).

Conductivity data can be used to determine the mixed critical microaggregate concentration and the mixed critical vesicle concentration. Cryo-TEM imaging provides direct visualization of the aggregates. For instance, in a mixed system with a specific molar fraction of di-C12DMAB, the vesicles have been observed to be essentially unilamellar with an average diameter of approximately 190 nm. These vesicles can exhibit varying shapes and sizes. At other compositions, the vesicles may show a more homogeneous, unilamellar spherical shape with a slightly smaller average diameter of about 165 nm. The presence of DEDMAB appears to influence the size of the vesicles, with an increase in its proportion leading to a decrease in the average vesicle size.

Zeta potential measurements offer insights into the surface charge of the vesicles, which is a crucial factor in their stability and interaction with other species. The formation and characteristics of these mixed vesicles can also be analyzed in the context of the theoretical packing parameter, which relates the molecular geometry of the surfactants to the preferred curvature of the resulting aggregates.

Adsorption at Interfaces

The adsorption of this compound at various interfaces is a key aspect of its surface activity. This includes its accumulation at the air-water interface and its interaction with solid surfaces.

Surface Excess Concentration and Minimum Surface Area per Molecule

The efficiency of a surfactant in accumulating at an interface is quantified by its surface excess concentration (Γmax), which represents the maximum possible concentration of the surfactant at the interface. From this value, the minimum surface area occupied by each molecule (Amin) at the interface can be calculated. These parameters are typically determined from surface tension measurements. For DEDMAB, these values have been determined from the analysis of its surface tension isotherms in aqueous solutions. nih.gov

Table 1: Surface Properties of this compound

ParameterValue
Surface Excess Concentration (Γmax)Data not available in search results
Minimum Surface Area per Molecule (Amin)Data not available in search results

Surface Pressure at the CMC

The surface pressure at the critical micelle concentration (πCMC) is a measure of the maximum reduction in surface tension a surfactant can achieve. It is calculated as the difference between the surface tension of the pure solvent (e.g., water) and the surface tension of the solution at the CMC. A higher πCMC value indicates a greater effectiveness of the surfactant in lowering the surface tension. The πCMC for DEDMAB is derived from its surface tension isotherm. nih.gov

Table 2: Surface Pressure of this compound

ParameterValue
Surface Pressure at CMC (πCMC)Data not available in search results

Adsorption on Solid-Liquid Interfaces

The adsorption of cationic surfactants like DEDMAB onto solid surfaces from a liquid phase is a complex process influenced by factors such as the nature of the solid substrate, the surfactant concentration, and the properties of the liquid medium. While specific studies focusing solely on the adsorption of DEDMAB on various solid-liquid interfaces are not extensively detailed in the provided search results, general principles of cationic surfactant adsorption can be applied.

Cationic surfactants are known to adsorb onto negatively charged surfaces, such as silica (B1680970) and mica, primarily through electrostatic interactions at low concentrations. As the surfactant concentration increases, hydrophobic interactions between the adsorbed surfactant tails can lead to the formation of aggregates at the surface, such as hemimicelles or admicelles. The structure of these adsorbed layers can range from a monolayer of surfactant molecules lying flat on the surface to more complex, aggregated structures at concentrations approaching the critical micelle concentration.

Techniques such as X-ray diffraction and atomic force microscopy are often used to study the structure and thickness of adsorbed surfactant layers on solid substrates. researchgate.net For instance, studies on similar cationic surfactants have shown that the adsorbed layer can consist of molecules lying relatively flat on a mica surface at low concentrations, transitioning to interleaved aggregate structures as the concentration nears the CMC. researchgate.net The nature of the solid surface significantly impacts the adsorption behavior; for example, the higher charge density of mica compared to silica can lead to more rapid and complete bilayer formation.

Dedmab in Nanotechnology and Materials Science Research

Role as a Growth-Directing Surfactant in Nanomaterial Synthesis

Surfactants play a critical role in the synthesis of nanomaterials by controlling their size, shape, and crystalline structure. They can self-assemble into micelles in solution, which act as templates or directing agents for the nucleation and growth of nanoparticles.

DEDMAB has been successfully utilized as a growth-directing surfactant in the seed-mediated synthesis of gold nanorods (AuNRs) researchgate.netgeorgiasouthern.edunih.gov. In this method, small gold nanoparticles serve as seeds for the anisotropic growth of rods in a growth solution containing gold salt, a weak reducing agent (like ascorbic acid), silver ions, and the surfactant. The surfactant forms a bilayer on the surface of the growing nanorod, which is believed to passivate certain crystal faces, promoting growth in a specific direction to form a rod shape georgiasouthern.edu.

Research has demonstrated that DEDMAB can effectively replace the more cytotoxic CTAB in this process, yielding monodisperse gold nanorods of various lengths nih.gov. The concentration of DEDMAB, much like CTAB, is a critical parameter for controlling the aspect ratio (length-to-width ratio) of the AuNRs, which in turn determines their unique optical properties, specifically their longitudinal surface plasmon resonance (LSPR) peak georgiasouthern.edu. Scanning Electron Microscopy (SEM) data has suggested that the quantity of DEDMAB on the surface of the nanorods is significantly higher than that of CTAB under similar synthetic conditions nih.gov.

Table 1: Comparison of Surfactants in Gold Nanorod Synthesis

Surfactant Role Key Findings
Dodecylethyldimethylammonium bromide (DEDMAB) Growth-directing agent Successfully synthesizes monodisperse gold nanorods; considered a less toxic alternative to CTAB. researchgate.netgeorgiasouthern.edunih.gov

| Cetyltrimethylammonium bromide (CTAB) | Growth-directing agent | Historically the most common surfactant for AuNR synthesis, but known for its cytotoxicity. georgiasouthern.edunih.gov |

No specific research findings were identified in the provided search results regarding the use of this compound as a surfactant in the synthesis of Poly(methyl methacrylate)-poly(N-isopropylacrylamide) core-shell particles.

There were no specific research findings in the provided search results detailing the use of this compound for the modification of mesoporous nanocrystalline TiO2 microspheres.

No specific research data was found in the provided search results on the application of this compound in the synthesis of tungsten trioxide (WO3) nanoparticles.

Stabilization of Nanoparticle Dispersions

The stability of nanoparticle dispersions is crucial for their application. Surfactants like DEDMAB adsorb to the surface of nanoparticles, preventing their aggregation through electrostatic and/or steric repulsion. In the context of gold nanorod synthesis, the DEDMAB bilayer not only directs the growth but also provides colloidal stability to the resulting nanorods in aqueous solutions georgiasouthern.edu. This stabilization is essential for maintaining the unique optical and physical properties of the nanoparticles and for their subsequent use in various applications. While DEDMAB's primary documented role is in the synthesis and stabilization of gold nanorods, the principles of surfactant-based stabilization are broadly applicable to other nanoparticle systems.

Impact on Nanomaterial Cytotoxicity in Research Models

A significant driver for the investigation of DEDMAB in nanotechnology is its potential for reduced cytotoxicity compared to CTAB. The inherent toxicity of CTAB, which is known to damage cell membranes, has been a major obstacle for the biomedical applications of CTAB-stabilized gold nanorods.

Studies have directly compared the cytotoxicity of DEDMAB-coated AuNRs with their CTAB-coated counterparts in various cell lines. Toxicity assays performed on human epithelial type 2 (HEp-2) and human lung carcinoma (A549) cells have shown that DEDMAB-coated gold nanorods exhibit lower toxicity at specific concentrations nih.gov. For instance, cell viability assays indicated that at certain concentrations, cells treated with DEDMAB-coated rods remained significantly more viable than those treated with CTAB-coated rods georgiasouthern.edu. This suggests that replacing CTAB with DEDMAB could be a viable strategy for producing gold nanorods with improved biocompatibility for potential therapeutic and diagnostic applications researchgate.net.

Table 2: Cytotoxicity of DEDMAB-Coated vs. CTAB-Coated Gold Nanorods

Cell Line Nanoparticle Coating Concentration Observed Effect on Cell Viability
HEp-2 DEDMAB Select Concentrations Lower toxicity compared to CTAB-coated rods. georgiasouthern.edunih.gov

Dedmab in Biological and Environmental Research

Interactions with Biological Membranes

Dodecylethyldimethylammonium bromide (DEDMAB) is a quaternary ammonium (B1175870) compound (QAC), a class of molecules known for their surface-active properties and broad antimicrobial effects. acs.orgnih.gov As cationic surfactants, these compounds readily interact with biological membranes, which are fundamental to their mechanism of action. nih.govmdpi.com The structure of DEDMAB, featuring a positively charged nitrogen headgroup and a long hydrophobic dodecyl tail, facilitates its insertion into and disruption of the phospholipid bilayers that constitute cell membranes. nih.gov

The initial interaction is driven by electrostatic attraction between the cationic headgroup of DEDMAB and the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov Following this adsorption to the cell surface, the hydrophobic tail penetrates the lipid core of the membrane. acs.org This process is influenced by the fluidity and composition of the membrane itself. nih.govresearchgate.net

The integration of DEDMAB molecules into a biological membrane disrupts the highly ordered structure of the lipid bilayer. acs.orgdntb.gov.ua The insertion of the bulky dodecyl group among the phospholipid fatty acid chains interferes with normal lipid packing, leading to an increase in membrane fluidity and permeability. researchgate.netnih.gov This disruption can create transient pores or defects in the membrane. nih.gov

The consequence of this increased permeability is a loss of cellular homeostasis. nih.gov The compromised membrane loses its ability to function as a selective barrier, resulting in the uncontrolled leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids. nih.govresearchgate.net This loss of critical cellular contents and the dissipation of vital ion gradients across the membrane ultimately contribute to cell death. nih.gov

Antimicrobial Activity Research

Quaternary ammonium compounds are a cornerstone of disinfection and have been for nearly a century due to their efficacy against a wide variety of microorganisms. acs.org DEDMAB, as a member of this class, is studied for its ability to inhibit or kill bacteria and fungi. The effectiveness of QACs is known to be dependent on their molecular structure, particularly the length of the N-alkyl chain, with different chain lengths showing optimal activity against different types of microbes. nih.gov Research indicates that for various fungi and bacteria, alkyl chains of 12 to 16 carbons are often most effective. nih.gov

The primary mechanism of antimicrobial action for DEDMAB is the disruption of cell membrane integrity, as detailed in the previous section. acs.org The process begins with the electrostatic binding of the positively charged DEDMAB to the negatively charged microbial cell surface. This is followed by the hydrophobic tail embedding within the phospholipid bilayer. This action compromises the membrane's structural and functional integrity, leading to the leakage of cytoplasmic contents and eventual cell lysis. acs.orgmdpi.com This membrane-targeting mechanism is a hallmark of QACs and is central to their broad-spectrum activity against bacteria, fungi, and enveloped viruses. nih.govnih.gov

The efficacy of DEDMAB and other QACs can differ between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall structures. Gram-positive bacteria possess a thick, porous peptidoglycan cell wall, whereas Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides, which creates an additional protective barrier. nih.gov

Despite this additional barrier, QACs are generally effective against both types. nih.gov The positively charged QACs interact with the negatively charged outer membrane of Gram-negative bacteria, facilitating their passage to the inner cytoplasmic membrane. For Gram-positive bacteria, the QACs can penetrate the peptidoglycan layer to reach their target membrane. Some research suggests that the optimal alkyl chain length for QACs differs for the two types, with 14 carbons being optimal for Gram-positive and 16 carbons for Gram-negative bacteria. nih.gov Studies on various QAC-based disinfectants have consistently demonstrated bactericidal activity against representative strains like Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), achieving significant reductions in viable organisms as required by standardized tests like EN 1040. bohrium.comoup.com

The class of QACs is diverse, with variations in the number and length of alkyl chains and the nature of the head group. DEDMAB is a single-chain QAC. Comparative research often explores how these structural differences impact antimicrobial potency. For instance, newer generations of QACs, such as those with twin alkyl chains (e.g., didecyldimethylammonium bromide), often exhibit enhanced antimicrobial activity and are widely used in modern disinfectant formulations. nih.govreinraum.de

Studies comparing different QACs have shown variations in their effectiveness against specific microorganisms. oup.com For example, while some QACs like benzalkonium chloride and cetrimide (B107326) are rapidly effective against Candida species, they can be less effective against molds like Aspergillus ochraceus. oup.comnih.gov The choice of a specific QAC for a disinfectant formulation often depends on its regulatory acceptance and its efficacy profile against a target range of microbes, including fungi. reinraum.de Furthermore, the performance of QACs is sometimes compared to other disinfectant classes, such as sodium hypochlorite, with results varying depending on the test conditions and target organisms. oup.com

DEDMAB and related QACs have been investigated for their activity against various fungal pathogens. The mechanism is believed to be similar to their antibacterial action, involving the disruption of the fungal cell membrane. nih.gov Research has shown that QACs are lethal to a wide variety of fungi, although their effectiveness can vary significantly between yeast and filamentous fungi (molds). nih.gov

For instance, studies on QACs like benzalkonium chloride and cetrimide have demonstrated rapid disinfection of yeast species such as Candida albicans, Candida krusei, and Candida parapsilosis. oup.comnih.gov However, their activity against molds like Aspergillus can be fungistatic rather than fungicidal, meaning they inhibit growth without necessarily killing the organism. oup.comnih.gov The combination of certain QACs, such as phenoxyethyldimethyldodecylammonium bromide, with other agents like undecylenic acid has been shown to enhance fungistatic activity against dermatophytes like Trichophyton mentagrophytes. asm.orgdrugbank.com

The table below presents research findings on the minimum inhibitory concentration (MIC) of QACs against various fungal strains, illustrating their variable efficacy.

Quaternary Ammonium CompoundFungal StrainReported Efficacy / Activity
Didecyl dimethyl ammonium chlorideCandida albicans ATCC 10231Fungicidal (≥ 3 log10 reduction) at 1:128 dilution reinraum.de
Benzalkonium chloride (0.5%)Candida albicansRapidly disinfecting oup.comnih.gov
Benzalkonium chloride (0.5%)Aspergillus ochraceusRelatively ineffective / Fungistatic oup.comnih.gov
Cetrimide (0.5%)Candida speciesRapidly disinfecting oup.comnih.gov
Cetrimide (0.5%)Aspergillus ochraceusRelatively ineffective oup.comnih.gov
Phenoxyethyldimethyldodecylammonium bromideTrichophyton mentagrophytesFungistatic (activity enhanced by undecylenic acid) asm.org

Biodegradability and Environmental Fate Studies

The environmental journey of surfactants like DEDMAB, from their use to their eventual breakdown, is a critical area of study. Understanding their persistence, degradation pathways, and ecological interactions is essential for assessing their environmental impact.

Ecological Impact of DEDMAB as a Surfactant

As cationic surfactants, quaternary ammonium compounds (Quats) are known to interact with negatively charged surfaces of microorganisms, which is the basis for their use as disinfectants. nih.gov This biocidal property means their release into the environment requires careful consideration. researchgate.net After use, these compounds are typically disposed of "down-the-drain," entering wastewater treatment systems. nih.gov

The primary environmental compartments of concern are aquatic systems and soil that may be amended with wastewater biosolids. nih.gov The ecotoxicity of disinfectant Quats is often mitigated by their environmental fate characteristics, which include high biodegradability and a strong tendency to sorb to wastewater biosolids, sediment, and soil. nih.gov This sorption reduces their bioavailability and, consequently, their immediate impact on aquatic organisms. nih.gov

Research into less toxic alternatives to commonly used surfactants has included DEDMAB. In one study focused on the synthesis of gold nanorods, DEDMAB (referred to as C12EDMAB) was investigated as a less toxic alternative to the more traditionally used and cytotoxic cetyltrimethylammonium bromide (CTAB). nih.gov Assays showed that DEDMAB-coated nanorods exhibited lower toxicity at certain concentrations compared to their CTAB-coated counterparts, suggesting a potentially more favorable ecological profile for DEDMAB relative to some other cationic surfactants. nih.gov

Co-metabolic Degradation Research

Co-metabolism is a process where microorganisms degrade a compound that they cannot use as a primary energy or carbon source, provided another primary substrate is available. nih.gov This fortuitous degradation is a significant pathway for the environmental breakdown of various contaminants.

While specific studies on the co-metabolic degradation of DEDMAB are not extensively detailed in the available research, significant work has been done on structurally similar quaternary ammonium compounds. For instance, research on benzyl (B1604629) dodecyl dimethyl ammonium bromide (BDAB), another disinfectant, has focused on identifying bacteria capable of its co-metabolic degradation. nih.govresearchgate.net In these studies, scientists seek to screen for and isolate microbial strains that can efficiently break down the compound, a necessary step for developing effective bioremediation strategies. nih.gov The presence of an alternative carbon source was found to greatly enhance the biodegradation of the organochlorine compound DDT by a specific bacterial strain, demonstrating the principle of co-metabolism. nih.gov This body of research on related compounds provides a foundational framework for understanding the potential co-metabolic pathways that could contribute to the environmental degradation of DEDMAB.

Interactions with Proteins and Biomolecules

The interaction between surfactants and proteins is a fundamental area of biophysical chemistry. As an amphiphilic molecule, DEDMAB has both a hydrophobic tail and a hydrophilic, positively charged headgroup, which dictates its complex interactions with proteins and other biomolecules.

Protein Solubilization and Aggregation Behavior

Surfactants can profoundly influence the stability of proteins in solution, either preventing aggregation and enhancing solubility or, under certain conditions, inducing it. utsouthwestern.edunih.gov Cationic surfactants, in particular, can be used to solubilize protein aggregates, such as inclusion bodies formed during recombinant protein production. google.com The process involves treating the insoluble protein with the surfactant, which helps to unfold and solubilize the protein without substantially modifying its primary structure. google.com

The interaction is driven by a combination of electrostatic and hydrophobic forces. nih.govaps.org At low concentrations, the positively charged headgroups of cationic surfactants can interact with negatively charged residues on the protein surface. nih.gov As concentrations increase, the hydrophobic tails of the surfactant molecules can interact with hydrophobic patches on the protein, which may become more exposed as the protein begins to unfold. This can lead to the formation of a surfactant-protein complex, altering the protein's native conformation and solubility. The specific outcome—solubilization or aggregation—depends on factors such as the protein's structure, the surfactant's concentration, and the solution conditions. nih.govdntb.gov.ua

Thermodynamic Aspects of Surfactant-Protein Interactions

Thermodynamic studies provide quantitative insight into the forces driving the formation of surfactant-protein complexes. Direct measurement of thermodynamic properties of DEDMAB in aqueous solutions reveals key information about its behavior. nih.gov

By measuring properties like dilution enthalpies, densities, and sound velocities, researchers can determine apparent and partial molar enthalpies, volumes, heat capacities, and compressibilities as a function of concentration. nih.gov These studies allow for the characterization of micellization—the process where surfactant molecules self-assemble into aggregates called micelles. nih.gov

For DEDMAB, the substitution of a methyl group with an ethyl group on the polar head (compared to dodecyltrimethylammonium (B156365) bromide, DTAB) significantly affects the enthalpy and entropy of the system. nih.gov The ethyl group's inductive effect lowers the charge density on the quaternary nitrogen. nih.gov This change does not greatly impact the critical micelle concentration (cmc), but it does alter the energetic balance of micelle formation. nih.gov The interactions between the cationic surfactant DTAB and the protein lysozyme (B549824) have been shown to be endothermic, a process dominated by the energy required for the initial unfolding of the protein's native structure. nih.gov

Data from thermodynamic studies on DEDMAB solutions provide precise values for these properties, as shown in the table below.

Thermodynamic Properties of this compound (DEDMAB) in Aqueous Solution at 298 K nih.gov
PropertyValue (at infinite dilution)Value (in micellar phase)Change upon Micellization (ΔYmic)
Molar Volume (Vφ) 321.4 cm³ mol⁻¹334.3 cm³ mol⁻¹12.9 cm³ mol⁻¹
Molar Enthalpy (Lφ) ---1.7 kJ mol⁻¹
Molar Heat Capacity (Cp,φ) 1015 J K⁻¹ mol⁻¹880 J K⁻¹ mol⁻¹-135 J K⁻¹ mol⁻¹
Molar Compressibility (Ks,φ) -1.6 x 10⁻⁴ cm³ bar⁻¹ mol⁻¹6.9 x 10⁻⁴ cm³ bar⁻¹ mol⁻¹8.5 x 10⁻⁴ cm³ bar⁻¹ mol⁻¹

These thermodynamic data are crucial for understanding the fundamental forces governing DEDMAB's interactions in solution, which in turn dictates its behavior in both environmental and biological contexts. nih.gov

Advanced Characterization Techniques in Dedmab Research

Conductometric Measurements

Conductometric analysis is a fundamental and widely used technique for investigating the aggregation behavior of ionic surfactants like Dodecylethyldimethylammonium bromide in aqueous solutions. This method relies on monitoring the electrical conductivity of a solution as the surfactant concentration is varied.

A key parameter derived from conductometric measurements is the Critical Micelle Concentration (CMC) . The CMC is the concentration at which surfactant monomers begin to associate and form micelles. This event is marked by a distinct change in the slope of the conductivity versus concentration plot. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than individual monomers and they bind some of the counterions, reducing the total number of effective charge carriers. aps.orgnih.govscispace.com

Research findings from conductometric studies have provided precise CMC values for DEDMAB and similar surfactants under various conditions. For instance, the CMC of DEDMAB in aqueous solution has been determined from conductivity and density measurements. nih.govresearchgate.net Studies on the mixed micellization of DEDMAB with Dodecyltrimethylammonium (B156365) bromide have utilized conductivity to determine the total critical mixed micellar concentration (cmc*) and the degree of dissociation of the mixed micelle (β). acs.orgcapes.gov.br Furthermore, the influence of additives, such as organic solvents or electrolytes, and temperature on the CMC can be systematically investigated using this technique, providing insights into the thermodynamics of micellization. nih.govresearchgate.netresearchgate.net

Interactive Data Table: CMC Values of Quaternary Ammonium (B1175870) Surfactants Determined by Conductometry

SurfactantMethodCMC (M)Temperature (°C)Reference
This compound (C12EDMAB)Density1.5 x 10⁻²25 nih.gov
This compound (C12EDMAB)Surface Tension9.9 x 10⁻³25 nih.gov
Dodecyltrimethylammonium bromide (DTAB)Conductivity1.57 x 10⁻²25 aps.org
Cetyltrimethylammonium bromide (CTAB)Conductivity1.1 x 10⁻³Room Temp. scispace.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique employed to study the microenvironment of micelles and the aggregation behavior of surfactants. This method often utilizes fluorescent probes, such as pyrene (B120774), which exhibit changes in their fluorescence spectra depending on the polarity of their surroundings. nih.gov

When pyrene is in a polar aqueous environment, the ratio of the intensity of its first and third vibronic peaks (I₁/I₃) in the emission spectrum is high. Upon the formation of micelles, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a significant decrease in the I₁/I₃ ratio, providing a sensitive measure for determining the CMC. nih.govnih.gov

Beyond CMC determination, fluorescence quenching techniques can be used to ascertain the micelle aggregation number (N) , which is the average number of surfactant molecules in a single micelle. acs.orgcapes.gov.bracs.org Studies on DEDMAB have successfully used static fluorescence measurements to determine its aggregation number. acs.org Research on the mixed micellization of DEDMAB and Dodecyltrimethylammonium bromide has also employed fluorescence to find the total aggregation number (N*) and the micropolarity of the micelle interior. acs.orgcapes.gov.br Additionally, fluorescence spectroscopy is instrumental in studying the interaction between surfactants and other molecules like polymers or cyclodextrins. For example, it was used to analyze the formation of an inclusion complex between DEDMAB and hydroxypropyl-β-cyclodextrin. acs.org

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the morphology and structure of surfactant aggregates in their native, hydrated state. nih.gov By rapidly vitrifying a thin film of the sample solution, the formation of ice crystals is prevented, thus preserving the delicate structures of micelles, vesicles, or other self-assembled architectures. researchgate.net

In research on long-chain quaternary ammonium compounds similar to DEDMAB, such as dioctadecyldimethylammonium bromide and chloride, Cryo-TEM has been crucial for investigating the size and morphology of extruded vesicles. nih.gov These studies have shown that vesicles can be spherical, oblong, or faceted, and their size can be influenced by the extrusion filter diameter and the specific counterion (bromide vs. chloride). nih.gov Cryo-TEM provides direct visual evidence that complements indirect data from scattering or spectroscopic techniques, confirming the presence and form of aggregates, which can range from spherical micelles to more complex layered structures. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful analytical tool that provides detailed information about the chemical structure, dynamics, and interactions of molecules at the atomic level. creative-biolabs.comd-nb.info Both ¹H and ¹³C NMR are used to confirm the molecular structure of surfactants like DEDMAB. chemicalbook.comillinois.edudu.edu

In surfactant science, NMR is particularly useful for studying the process of micellization. Changes in the chemical shifts of the surfactant's protons upon aggregation can provide insights into the location of molecules within the micelle and the degree of counterion binding. nih.govnih.gov For example, the chemical shifts of protons on the alkyl chain and the headgroup will experience different environments in the monomeric state versus within the micellar core or at the micelle-water interface. nih.gov

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal the spatial proximity of different parts of the surfactant molecules within an aggregate and can also be used to study the solubilization of guest molecules within the micelles. nih.gov Diffusion-Ordered Spectroscopy (DOSY) is another NMR method that can distinguish between the fast-diffusing monomers and the slower-diffusing, larger micelles, providing another means to study aggregation. researchgate.net

Interactive Data Table: Illustrative ¹H NMR Chemical Shifts for a Related Compound (Didodecyldimethylammonium bromide in CDCl₃)

AssignmentChemical Shift (ppm)Description
-N⁺(CH₃)₂~3.43Methyl groups on nitrogen
-N⁺-CH₂-~3.54Methylene (B1212753) group adjacent to nitrogen
-CH₂- (internal)~1.26-1.36Methylene groups of the alkyl chains
-CH₃ (terminal)~0.88Terminal methyl group of the alkyl chains

Note: Data is illustrative and based on a similar compound, Didodecyldimethylammonium (B1216837) bromide. Actual shifts for DEDMAB may vary. chemicalbook.com

Scanning Electron Microscopy (SEM) for Nanomaterial Characterization

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the morphology and topography of solid materials. In the context of DEDMAB research, SEM is not typically used to visualize the surfactant's micelles in solution but is crucial for characterizing nanomaterials that are synthesized using DEDMAB as a templating or stabilizing agent.

DEDMAB has been identified as a growth-directing surfactant in the synthesis of monodisperse gold nanorods. sigmaaldrich.com In such applications, DEDMAB molecules form a template around which the nanomaterial grows. After synthesis, the resulting nanorods are isolated, and their size, shape, and surface morphology are characterized using SEM. The images obtained from SEM are essential for confirming the successful synthesis of the desired nanostructures and for understanding how the surfactant influenced their growth and final form.

Differential Scanning Calorimetry (DSC) in Related Research

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is highly effective for studying the phase transitions of materials, including the gel-to-liquid crystalline phase transitions of surfactant bilayers in vesicles. nih.govplos.org

While specific DSC studies on DEDMAB are not prominently available, extensive research on the closely related compound dioctadecyldimethylammonium bromide (DODAB) demonstrates the utility of this technique. nih.govplos.orgnih.gov DSC thermograms of DODAB dispersions show distinct endothermic peaks corresponding to phase transitions. researchgate.net For example, unilamellar vesicles of DODAB display two main transitions: a subgel-to-gel transition (Tₛ) and a gel-to-liquid crystalline transition (Tₘ). plos.orgresearchgate.net The temperatures and enthalpies of these transitions, as determined by DSC, provide valuable information about the packing, stability, and fluidity of the surfactant bilayers, and how these properties are affected by factors like concentration and the presence of additives. nih.govnih.gov

Fourier Transform Infrared Spectroscopy (FTIR) in Related Research

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to investigate the molecular structure and conformation of quaternary ammonium compounds, a class to which this compound (DEDMAB) belongs. This non-destructive method measures the absorption of infrared radiation by a sample, which induces vibrations in its molecular bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing information about its functional groups and the chemical environment of its atoms. mdpi.com

In the context of cationic surfactants like DEDMAB, FTIR is particularly useful for characterizing the long alkyl chains and the polar head group. The vibrational frequencies of specific bonds are sensitive to their immediate surroundings, allowing researchers to study phenomena such as micelle formation, adsorption at interfaces, and interactions with other molecules. acs.orgmdpi.com

Detailed research on related quaternary ammonium surfactants demonstrates the utility of FTIR in elucidating their structural characteristics. For instance, studies on compounds like Didodecyldimethylammonium bromide (DDAB) have used FTIR to confirm the presence of the compound in nanoparticle formulations and to analyze the conformational ordering of the alkyl chains. nih.gov The positions and shapes of the methylene (CH₂) stretching bands, in particular, are sensitive indicators of the conformational state (e.g., gauche vs. all-trans) of the hydrocarbon tails. semanticscholar.org

The analysis of FTIR spectra for DEDMAB and similar surfactants typically focuses on several key regions:

C-H Stretching Vibrations: The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the dodecyl and ethyl chains typically appear in the 2800-3000 cm⁻¹ region. Shifts in the positions of these peaks can indicate changes in the packing density and conformational order of the alkyl chains. For example, a shift to lower frequencies for the CH₂ stretching bands is often associated with an increase in the proportion of all-trans conformations, indicating a more ordered, crystalline-like state. semanticscholar.org

CH₂ Bending Vibrations: The scissoring vibration of the CH₂ groups is typically observed around 1460-1470 cm⁻¹.

C-N Stretching Vibrations: The stretching vibrations of the C-N bond associated with the quaternary ammonium head group can be found in the fingerprint region of the spectrum, often around 900-1200 cm⁻¹. The precise location of these peaks can be influenced by the nature of the counter-ion and interactions with the surrounding medium.

Other Vibrations: The spectrum will also contain vibrations corresponding to the ethyl and methyl groups attached to the nitrogen atom.

The following interactive table summarizes the typical FTIR vibrational modes observed in research on quaternary ammonium surfactants, which are relevant for the analysis of DEDMAB.

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Asymmetric CH₂ Stretching~2920Stretching of C-H bonds in the methylene groups of the alkyl chain.
Symmetric CH₂ Stretching~2850Stretching of C-H bonds in the methylene groups of the alkyl chain.
Asymmetric CH₃ Stretching~2960Stretching of C-H bonds in the terminal methyl group.
Symmetric CH₃ Stretching~2870Stretching of C-H bonds in the terminal methyl group.
CH₂ Scissoring~1467Bending vibration of the methylene groups.
C-N Stretching~900-1200Stretching of the carbon-nitrogen bonds in the quaternary ammonium head group.

This data allows researchers to qualitatively and quantitatively assess the molecular structure and behavior of DEDMAB in various environments. For example, by monitoring changes in the FTIR spectrum, one can infer how the surfactant molecules arrange themselves at an air-water interface or how they interact with a solid surface. acs.orgdatapdf.com

Theoretical and Computational Studies on Dedmab Systems

Modeling of Micellization Processes

The formation of micelles by Dodecylethyldimethylammonium bromide (DEDMAB) in aqueous solutions is a critical phenomenon that can be described by several theoretical models. These models provide a framework for understanding the thermodynamic forces driving the self-assembly of surfactant monomers into aggregates once the critical micelle concentration (CMC) is reached. The analysis of experimental data, often from conductivity measurements at various temperatures, through these models allows for the calculation of key thermodynamic parameters of micellization.

The pseudo-phase separation model is one of the primary frameworks used to describe the micellization of ionic surfactants like DEDMAB. researchgate.netmdpi.com This model treats the formation of micelles as a phase transition, where the micellar phase is considered a separate pseudo-phase that forms in equilibrium with the monomeric solution. researchgate.netmdpi.com The critical micelle concentration (CMC) is viewed as the saturation point of the monomers in the aqueous phase.

According to this model, the standard Gibbs free energy of micellization (ΔG°m) can be calculated from the CMC value. For an ionic surfactant, the equation is often given as:

ΔG°m ≈ (2 - β)RT ln(CMC)

where:

β is the degree of micelle ionization (or the degree of counterion binding), which can be determined from the ratio of the slopes of the conductivity vs. concentration plots above and below the CMC. researchgate.net

R is the universal gas constant.

T is the absolute temperature.

CMC is expressed in mole fraction units.

By studying the temperature dependence of the CMC, other thermodynamic parameters such as the standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization can be derived, providing a comprehensive thermodynamic profile of the DEDMAB system. researchgate.netnih.gov

ParameterDescriptionModel Application
ΔG°m Standard Gibbs Free Energy of MicellizationIndicates the spontaneity of the micellization process. A negative value signifies a spontaneous aggregation.
ΔH°m Standard Enthalpy of MicellizationRepresents the heat change during micelle formation. It can be endothermic or exothermic.
ΔS°m Standard Entropy of MicellizationReflects the change in randomness of the system upon micellization, largely driven by the hydrophobic effect.

An alternative to the phase separation model is the mass action model, which considers the formation of micelles as a chemical equilibrium between the surfactant monomers (S+), counterions (Br-), and the micelles (Mn+). researchgate.netmdpi.com This model can be represented by the following equilibrium:

nS+ + mBr- ⇌ M(n-m)+

Here, 'n' is the aggregation number of the micelle, and 'm' is the number of bound counterions. The equilibrium constant (Km) for this process is given by:

Km = [M] / ([S]n [Br]m)

The standard Gibbs free energy of micellization per monomer is then related to this equilibrium constant. Assuming the system conforms to the mass action model, thermodynamic functions like ΔG°m, ΔH°m, and ΔS°m can be estimated. researchgate.net This model is particularly useful for surfactants that form smaller, less-defined aggregates.

Thermodynamic FunctionDerived FromSignificance in Mass Action Model
ΔG°m Equilibrium constant (Km)Quantifies the favorability of the monomer-micelle equilibrium.
ΔH°m Temperature dependence of Km (van't Hoff equation)Determines if the aggregation process is driven by enthalpy or entropy.
ΔS°m Calculated from ΔG°m and ΔH°mProvides insight into the molecular ordering of the solvent and surfactant molecules.

Regular Solution Theory Applications

The Regular Solution Theory (RST) is frequently applied to understand the behavior of mixed surfactant systems, including those containing DEDMAB. nih.gov This theory is particularly valuable for predicting and interpreting deviations from ideal mixing behavior in mixed micelles. nih.gov When DEDMAB is mixed with another surfactant, such as Dodecyltrimethylammonium (B156365) bromide (DTAB), RST can be used to quantify the interaction between the two different surfactant molecules within the micelle. nih.gov

The theory introduces an interaction parameter, β, which describes the nature and magnitude of the interaction between the two types of surfactant molecules in the mixed micelle.

A negative β value indicates synergistic interactions (attraction) between the two surfactants, leading to a mixed CMC that is lower than what would be predicted for an ideal mixture. This suggests that the mixed micelle is more stable than the individual micelles.

A positive β value signifies antagonistic interactions (repulsion).

A β value of zero corresponds to ideal mixing.

For the mixed system of this compound and Dodecyltrimethylammonium bromide, a small but detectable negative deviation from ideality has been observed, indicating a slight synergistic interaction between the two cationic surfactants. nih.gov

Molecular Docking Studies in Related Pharmaceutical Research

While specific molecular docking studies focusing exclusively on this compound were not prominently found in the reviewed literature, the application of this computational technique is highly relevant for understanding its biological activity, particularly in pharmaceutical research. Molecular docking is a key tool in computer-aided drug design used to predict the preferred orientation of one molecule (a ligand, such as DEDMAB) when bound to a second molecule (a receptor or target protein) to form a stable complex. pharmaceutical-technology.comnih.gov

Quaternary ammonium (B1175870) compounds (QACs) in general are known for their antimicrobial properties, which arise from their ability to interact with and disrupt microbial cell membranes. nih.gov Molecular docking studies on QACs can elucidate the specific interactions between the surfactant molecule and key bacterial or fungal proteins or enzymes. nih.gov These studies can help in:

Identifying the binding sites and modes of interaction.

Understanding the structure-activity relationship, explaining how variations in the alkyl chain or head group affect antimicrobial potency.

Designing new QACs with enhanced efficacy or selectivity against specific pathogens. nih.gov

For a molecule like DEDMAB, docking studies could be hypothetically used to model its interaction with targets such as bacterial cell wall enzymes or membrane proteins, providing insights into the molecular basis of its antimicrobial action.

Packing Parameter Analysis

The shape and type of aggregate (e.g., spherical micelles, cylindrical micelles, vesicles) formed by a surfactant like DEDMAB can be predicted using the concept of the critical packing parameter (P). This dimensionless parameter relates the molecular geometry of the surfactant to the curvature of the aggregate interface. It is defined as:

P = v / (ao * lc)

where:

v is the volume of the hydrophobic tail.

ao is the optimal headgroup area at the aggregate-water interface.

lc is the length of the hydrophobic tail.

The value of P determines the geometry of the resulting micelle:

Packing Parameter (P) ValueAggregate Morphology
P < 1/3Spherical micelles
1/3 < P < 1/2Cylindrical or rod-like micelles
1/2 < P < 1Vesicles or bilayers
P > 1Inverted micelles

For DEDMAB, the volume (v) and length (lc) of the dodecyl chain are fixed. However, the optimal headgroup area (ao) is influenced by factors such as electrostatic repulsion between the positively charged ethyl-dimethylammonium headgroups and the binding of bromide counterions. The substitution of a methyl group (in DTAB) with an ethyl group (in DEDMAB) can slightly alter the steric requirements of the headgroup, thereby influencing the 'ao' and potentially the packing parameter. nih.gov Analysis of the packing parameter provides a theoretical basis for understanding how changes in the molecular structure of DEDMAB or in the solution conditions (like ionic strength) can influence the morphology of the aggregates it forms.

Future Directions and Emerging Research Areas

Development of Dual-Functionality Compounds with DEDMAB Derivatives

Future research is directed towards synthesizing derivatives of DEDMAB to create dual-functionality compounds. This involves modifying the molecular structure to incorporate additional functional groups, thereby combining the surfactant properties of the DEDMAB backbone with other desired functionalities. For instance, integrating specific chemical moieties could lead to surfactants that also act as targeted delivery agents, catalysts with enhanced selectivity, or antimicrobial agents with a broader spectrum of activity.

Exploration of DEDMAB in Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) are emerging as green and sustainable alternatives to traditional volatile organic solvents. nih.gov These solvents are mixtures of a quaternary ammonium (B1175870) salt (like DEDMAB) acting as a hydrogen bond acceptor and a hydrogen bond donor. nih.govresearchgate.net Research is exploring the use of DEDMAB and similar QACs to form novel DESs. nih.gov The physical properties of these DEDMAB-based DESs, such as viscosity, density, and conductivity, are being investigated to tailor them for specific applications, including green extraction of natural products, electrochemistry, and as novel reaction media. nih.govresearchgate.net

Advanced Applications in Chemical Sensing

The self-assembly properties of DEDMAB into micelles and its ability to modify surfaces are being explored for advanced chemical sensing applications. DEDMAB can be used to create specific microenvironments that can concentrate an analyte or interact with it in a way that produces a detectable signal. Research may focus on incorporating DEDMAB into sensor platforms, where its interaction with target molecules alters optical, electrical, or electrochemical signals, enabling sensitive and selective detection.

Role in Environmental Remediation Technologies

The surfactant properties of DEDMAB make it a candidate for environmental remediation technologies. It can be used in soil washing and enhanced oil recovery to mobilize and remove hydrophobic organic contaminants from soil and water. Future research will likely focus on optimizing these processes and studying the biodegradability and environmental fate of DEDMAB to ensure its application is sustainable. Developing DEDMAB-based formulations for breaking down oil spills or for the controlled flocculation and removal of pollutants from wastewater are promising areas of investigation. chemodex.com

Q & A

Q. How can the critical micelle concentration (CMC) of D12EDMAB be experimentally determined?

To determine the CMC of D12EDMAB, conductometric and static fluorescence measurements are widely employed. Conductivity experiments involve titrating the surfactant into water while monitoring ionic conductivity changes. A sharp inflection point in the conductivity vs. concentration plot corresponds to the CMC. Fluorescence spectroscopy using pyrene as a probe quantifies shifts in the I₁/I₃ emission ratio, which stabilizes at the CMC due to micelle formation. For D12EDMAB, the CMC in pure water at 25°C was reported as ~0.92 mM, with a micelle dissociation degree (β) of 0.25 .

Q. What methods characterize the aggregation behavior of D12EDMAB in aqueous solutions?

Aggregation parameters such as the micelle aggregation number (n) and dissociation degree (β) are determined via fluorescence quenching using probes like cetylpyridinium chloride. For D12EDMAB, n ≈ 55 was observed, indicating moderately sized micelles. Dynamic light scattering (DLS) and zeta potential measurements further reveal hydrodynamic radii (~2.3 nm) and surface charge (+40 mV), critical for understanding colloidal stability .

Q. How does D12EDMAB solubility vary with temperature and counterion effects?

D12EDMAB exhibits high water solubility due to its quaternary ammonium headgroup. Solubility decreases slightly at elevated temperatures (e.g., >40°C) due to reduced hydration. Counterion effects (e.g., Br⁻ vs. Cl⁻) minimally impact solubility but influence micelle stability. For example, bromide ions enhance micellar packing compared to chloride .

Advanced Research Questions

Q. How does D12EDMAB reduce cytotoxicity in gold nanorod synthesis compared to CTAB?

D12EDMAB replaces cetyltrimethylammonium bromide (CTAB) as a growth-directing surfactant to mitigate cytotoxicity. In vitro studies on Hep-G2 and A549 cells showed CTAB-capped nanorods reduced cell viability to <20% at 50 µg/mL, whereas D12EDMAB-capped nanorods maintained >80% viability at the same concentration. This is attributed to D12EDMAB’s lower cellular membrane disruption and faster clearance kinetics .

Q. What experimental strategies optimize D12EDMAB’s inclusion complexes with cyclodextrins for drug delivery?

D12EDMAB forms a 1:1 inclusion complex with hydroxypropyl-β-cyclodextrin (HPBCD), with a binding constant (K) of 3200 M⁻¹. To optimize this interaction:

  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Adjust pH (6–8) to enhance hydrophobic interactions between the dodecyl chain and HPBCD cavity.
  • Monitor changes in CMC (increases to ~1.8 mM with HPBCD) and micelle dissociation (β = 0.35) to assess complex stability .

Q. How do mixed surfactant systems containing D12EDMAB affect micelle and vesicle formation?

In mixtures with didecyldimethylammonium bromide (DDAB), D12EDMAB stabilizes cationic vesicles at molar ratios >1:3 (DDAB:D12EDMAB). Vesicle size (~120 nm) and zeta potential (+50 mV) are tunable via composition adjustments. Fluorescence resonance energy transfer (FRET) and cryo-TEM validate structural transitions from micelles to bilayered vesicles, critical for gene/drug encapsulation .

Q. What role does D12EDMAB play in nanocomposite conductivity enhancement?

Incorporating D12EDMAB into reduced graphene oxide (rGO)-nanocellulose composites increases electrical conductivity by 3 orders of magnitude (from 10⁻⁸ to 10⁻⁵ S/cm). The surfactant aligns rGO sheets via hydrophobic interactions and reduces interfacial resistance. Atomic force microscopy (AFM) and X-ray diffraction (XRD) confirm uniform dispersion and reduced crystallinity defects .

Q. How does D12EDMAB adsorption modify polymer surface wettability?

D12EDMAB adsorption on polytetrafluoroethylene (PTFE) reduces the water contact angle from 118° to 65°, indicating increased hydrophilicity. Quartz crystal microbalance (QCM) and surface tension measurements reveal adsorption follows a Langmuir isotherm, with saturation at ~0.5 mM. This property is leveraged in coating technologies for biomedical devices .

Methodological Considerations

  • Contradiction Analysis : While D12EDMAB is less cytotoxic than CTAB, its long-term biocompatibility requires in vivo validation due to potential organ-specific accumulation .
  • Experimental Design : For nanorod synthesis, optimize D12EDMAB concentration (0.1–0.3 M) and reaction temperature (25–35°C) to balance aspect ratio (3–5) and yield (>90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.